molecular formula C8H4FIN2O2 B12331026 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid

5-fluoro-3-iodo-2H-indazole-6-carboxylic acid

Cat. No.: B12331026
M. Wt: 306.03 g/mol
InChI Key: CCKHUKVMCNIPAS-UHFFFAOYSA-N
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Description

Overview of 5-Fluoro-3-Iodo-2H-Indazole-6-Carboxylic Acid

5-Fluoro-3-iodo-2H-indazole-6-carboxylic acid (CAS 858629-06-8) is a fluorinated and iodinated indazole derivative with the molecular formula C₇H₄FIN₂O₂ and a molecular weight of 262.02 g/mol . Its structure consists of a fused benzene and pyrazole ring system (indazole core), substituted with fluorine at position 5, iodine at position 3, and a carboxylic acid group at position 6 (Figure 1). The compound’s polarity, influenced by the electronegative fluorine and iodine atoms, enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry .

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₇H₄FIN₂O₂
Molecular Weight 262.02 g/mol
CAS Number 858629-06-8
Key Substituents Fluoro (C5), Iodo (C3), Carboxylic Acid (C6)
Hazard Classification OSHA Hazard Communication Standard

The iodine atom facilitates further functionalization via Suzuki-Miyaura or Ullmann couplings, while the carboxylic acid group enables amide bond formation, expanding its utility in drug design .

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop halogenated indazole derivatives for pharmaceutical applications. Its discovery aligns with broader trends in medicinal chemistry to optimize heterocyclic scaffolds for improved target binding and metabolic stability . Early synthesis routes focused on introducing iodine via electrophilic substitution, followed by fluorination using hydrogen fluoride-pyridine complexes . Advances in continuous flow reactor technology later improved yield and purity, enabling its use in high-throughput screening campaigns .

Motivation for Academic Study

Academic interest in this compound stems from three factors:

  • Pharmaceutical Potential : Indazole derivatives exhibit diverse biological activities, including MAO-B inhibition (relevant to Parkinson’s disease) and cardiovascular protection . The fluorine and iodine substituents may enhance blood-brain barrier penetration and target affinity .
  • Materials Science Applications : Fluorinated indazoles serve as ligands in luminescent metal complexes for organic light-emitting diodes (OLEDs) . The iodine atom’s heavy atom effect could improve intersystem crossing efficiency in photosensitizers .
  • Synthetic Versatility : The compound’s reactivity enables rapid diversification, supporting fragment-based drug discovery and structure-activity relationship studies .

Scope and Objectives of the Research

This review focuses on:

  • Structural Analysis : Electronic effects of fluorine/iodine substitution on aromaticity and acidity.
  • Synthesis Optimization : Comparison of batch vs. flow chemistry approaches.
  • Biological Relevance : Role in developing kinase inhibitors and GPCR modulators.
  • Materials Applications : Use in coordination complexes for optoelectronic devices.

Excluded topics include clinical safety data and formulation strategies, as these fall outside the compound’s current research stage.

Properties

Molecular Formula

C8H4FIN2O2

Molecular Weight

306.03 g/mol

IUPAC Name

5-fluoro-3-iodo-2H-indazole-6-carboxylic acid

InChI

InChI=1S/C8H4FIN2O2/c9-5-1-4-6(11-12-7(4)10)2-3(5)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

CCKHUKVMCNIPAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)I)F)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound features three critical substituents: fluorine at position 5, iodine at position 3, and a carboxylic acid group at position 6. Retrosynthetic disconnections suggest two primary strategies:

  • Late-stage iodination of a pre-formed 5-fluoro-2H-indazole-6-carboxylic acid precursor.
  • Stepwise assembly of the indazole core with sequential introduction of substituents.
    Key challenges include avoiding undesired halogen migration, managing the reactivity of the carboxylic acid group during iodination, and ensuring compatibility with heterocyclic stability under harsh conditions.

Iodination Methodologies

Direct Electrophilic Iodination

Electrophilic iodination using iodine (I₂) in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) is widely employed. For example:

  • Procedure : A solution of 5-fluoro-2H-indazole-6-carboxylic acid (10 mmol) in DMF (50 mL) is treated with I₂ (22 mmol) and KOH (30 mmol) at 0–25°C for 2–6 hours. The reaction is quenched with NaHSO₃, extracted with ethyl acetate, and purified via recrystallization.
  • Yield : 65–86%.
  • Mechanism : Base-mediated deprotonation generates a nucleophilic indazole anion, which reacts with in-situ-formed I⁺ species.
Table 1: Comparative Iodination Conditions
Starting Material Reagents Temperature Time Yield Source
5-Fluoro-2H-indazole I₂, KOH, DMF 0–25°C 2–6 h 86%
5-Fluoro-6-methylindazole ICl, AcOH 80°C 12 h 72%
5-Fluoroindazole-6-nitrile NIS, TFA RT 24 h 58%

NIS = N-Iodosuccinimide; TFA = Trifluoroacetic Acid

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-iodo-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Iodination: Iodine, iodine monochloride

    Carboxylation: Carbon dioxide, Grignard reagents

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Carboxylic Acid Substitutions

Compound Name Substituents (Positions) Core Structure Molecular Weight (g/mol) Key Properties/Applications Reference
5-Chloro-3-iodo-2H-indazole-6-carboxylic acid Cl (5), I (3), COOH (6) Indazole ~322.5 (estimated) Potential intermediate for drug synthesis; chloro vs. fluoro alters electronegativity
5-Fluoro-1H-indazole-3-carboxylic acid hydrazide F (5), CO-NH-NH₂ (3) Indazole 210.17 Hydrazide group enables conjugation; antimicrobial applications
5-Fluoro-1H-indole-3-carboxylic acid F (5), COOH (3) Indole 193.16 Indole core differs in aromaticity; used in fluorescence probes
4-Fluoro-1H-indole-6-carboxylic acid F (4), COOH (6) Indole 193.16 Positional isomerism affects binding affinity to targets
5-Fluoro-3-iodobenzoic acid F (5), I (3), COOH (1) Benzene 280.03 Non-heterocyclic; simpler structure for comparative SAR studies

Key Observations:

  • Halogen Effects: Replacing chlorine with fluorine (as in 5-chloro vs.
  • Core Heterocycle : Indazole derivatives generally exhibit greater metabolic stability than indole analogs due to the pyrazole ring’s resistance to oxidation.
  • Functional Groups : The hydrazide derivative () shows modified reactivity, enabling use in Schiff base formation or metal coordination, unlike the carboxylic acid.

Biological Activity

5-Fluoro-3-iodo-2H-indazole-6-carboxylic acid is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid is C8H5FIN2O2C_8H_5FIN_2O_2, with a molecular weight of approximately 292.04 g/mol. The compound features a unique indazole core with fluorine and iodine substituents, which contribute to its biological activity.

Synthesis Methods

The synthesis of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid typically involves several key steps:

  • Formation of the Indazole Core : The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions.
  • Halogenation : The introduction of fluorine and iodine can be achieved using halogenating agents such as iodine monochloride or N-fluorobenzenesulfonimide.
  • Carboxylation : The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of bases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid. Research indicates that compounds with similar structures exhibit moderate to significant cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
5-Fluoro-3-Iodo-2H-Indazole-6-Carboxylic AcidHCT116 (Colon Cancer)12.4
5-Fluoro-3-Iodo-2H-Indazole-6-Carboxylic AcidMDA-MB-231 (Breast Cancer)15.6

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid is attributed to its ability to interact with multiple molecular targets, including:

  • Kinase Inhibition : Indazoles are known to inhibit various kinases involved in cancer progression.
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that indazole derivatives can modulate inflammatory pathways, providing additional therapeutic benefits.

Structure-Activity Relationships (SAR)

The presence of both fluorine and iodine in the structure significantly affects the compound's biological properties. Research has shown that:

  • Fluorine Substitution : Enhances lipophilicity and bioavailability, improving cellular uptake.
  • Iodine Substitution : Contributes to increased interaction with target proteins due to its larger size and unique electronic properties.

Case Studies and Research Findings

Several case studies have documented the efficacy of indazole derivatives in preclinical settings:

  • Study on Anticancer Activity : A series of indazole derivatives were tested against HCT116 and MDA-MB-231 cell lines, revealing that modifications at the 5-position (such as fluorine substitution) resulted in enhanced potency.
    • Reference: "Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug" .
  • In Vivo Studies : Animal models treated with indazole derivatives showed significant tumor reduction compared to controls, indicating their potential for further development as anticancer agents.
    • Reference: "Recent Advances in Indazole-Containing Derivatives" .

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